

Physical and chemical properties of Perakine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Perakine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine is an indole alkaloid with an ajmalan-type skeleton, playing a crucial role as a biosynthetic intermediate in the production of the antiarrhythmic compound ajmaline in plants of the Rauvolfia genus.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **perakine**. It includes a summary of its structural and basic physicochemical data, a generalized experimental workflow for its isolation and characterization, and a description of its established biological role. Due to the limited availability of specific experimental data for **perakine** in the public domain, this guide also highlights areas where further research is required.

Chemical and Physical Properties

Perakine is a complex heterocyclic molecule with the chemical formula C₂₁H₂₂N₂O₃.^[1] Its structure is characterized by a pentacyclic ajmalan skeleton, featuring a 17 α -acetoxy group, a 21 β -methyl group, and a 20 α -formyl group.^[1]

Physical Properties

Quantitative physical data for **perakine**, such as melting point, boiling point, and solubility, are not well-documented in publicly available literature. The information available is summarized in Table 1.

Table 1: Physical Properties of **Perakine**

Property	Value	Source
Molecular Formula	C21H22N2O3	[1]
Molecular Weight	350.4 g/mol	[1]
CAS Number	4382-56-3	[1]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	
pKa	Not specified	

Chemical Properties

The chemical identity of **perakine** is well-established, with standardized nomenclature and structural representations.

Table 2: Chemical Properties of **Perakine**

Property	Value	Source
IUPAC Name	[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.0 ^{1,9} .0 ^{2,7} .0 ^{10,15} .0 ^{12,17}]nonadeca-2,4,6,8-tetraen-18-yl] acetate	[1]
SMILES	<chem>C[C@H]1--INVALID-LINK--C3=NC6=CC=CC=C56)OC(=O)C">C@@HC=O</chem>	[1]
InChI	InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1	[1]

Experimental Protocols

Specific, detailed experimental protocols for the determination of the physicochemical properties of **perakine** are not readily available. However, general methodologies for the isolation and characterization of alkaloids from *Rauvolfia* species can be adapted.

Isolation and Purification

Perakine is naturally found in plants of the *Rauvolfia* genus. A general workflow for its extraction and purification is depicted below.

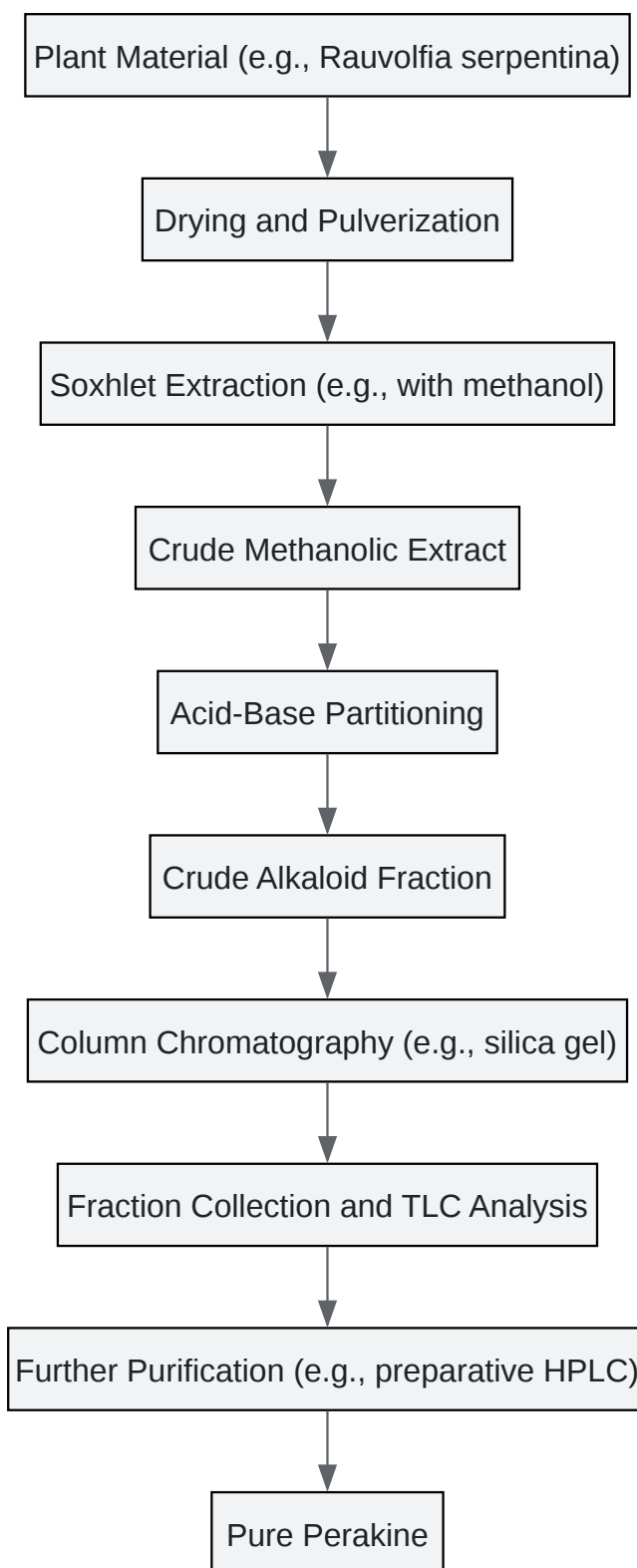


Figure 1: General workflow for the isolation and purification of perakine.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **perakine**.

Structural Elucidation and Characterization

The structural identity and purity of isolated **perakine** would be confirmed using a suite of standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR for complete structural elucidation and confirmation.

Biological Role and Signaling Pathway

The primary documented biological role of **perakine** is as a key intermediate in the biosynthesis of ajmaline, a class Ia antiarrhythmic agent.

Ajmaline Biosynthetic Pathway

Perakine is converted to raucaffrinoline through an NADPH-dependent reduction catalyzed by the enzyme **perakine** reductase.^{[2][3]} This is a critical step in the ajmaline biosynthetic pathway within *Rauvolfia serpentina*.^{[2][3][4][5]}

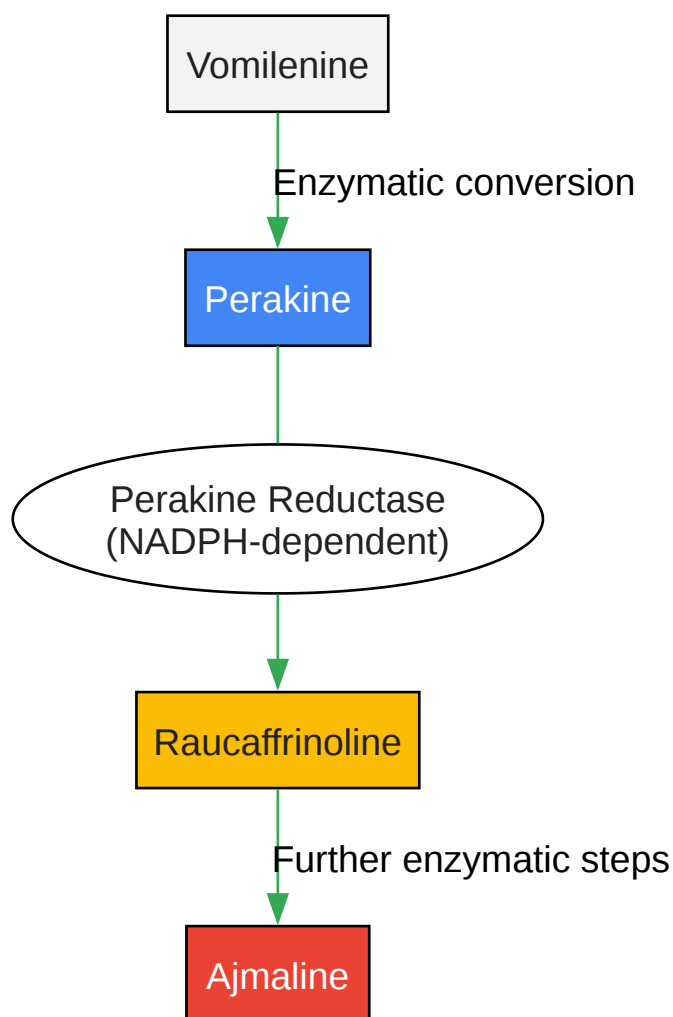


Figure 2: The role of perakine in the ajmaline biosynthetic pathway.

[Click to download full resolution via product page](#)

Caption: The role of **perakine** in the ajmaline biosynthetic pathway.

Beyond this well-defined role in biosynthesis, there is a lack of specific information in the reviewed literature regarding other pharmacological activities or interactions of **perakine** with cellular signaling pathways.

Chemical Synthesis

A detailed, specific chemical synthesis protocol for **perakine** has not been identified in the surveyed literature. The synthesis of complex alkaloids such as those of the ajmalan family typically involves multi-step, stereoselective strategies. General approaches to the synthesis of

related indole alkaloids often utilize key reactions such as the Pictet-Spengler reaction, Mannich reactions, and various cyclization strategies to construct the complex polycyclic core.

Conclusion

Perakine is a structurally complex indole alkaloid of significant interest due to its pivotal role as a precursor in the biosynthesis of the pharmaceutically important compound ajmaline. While its chemical structure and biosynthetic context are well-established, there is a notable lack of publicly available data on its quantitative physical properties, specific experimental protocols for its analysis, and its potential for other pharmacological activities. This guide consolidates the existing knowledge on **perakine** and underscores the need for further research to fully characterize this important natural product, which could, in turn, support advancements in the synthetic biology and drug development fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perakine | C₂₁H₂₂N₂O₃ | CID 56927765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of perakine reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Perakine Reductase, Founding Member of a Novel Aldo-Keto Reductase (AKR) Subfamily That Undergoes Unique Conformational Changes during NADPH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, cloning, functional expression and characterization of perakine reductase: the first example from the AKR enzyme family, extending the alkaloidal network of the plant Rauvolfia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, purification, crystallization and preliminary X-ray analysis of perakine reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical properties of Perakine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819628#physical-and-chemical-properties-of-perakine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com